6-Bromo-5-(trifluoromethyl)-1H-indazole

Description

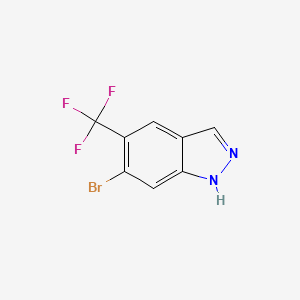

6-Bromo-5-(trifluoromethyl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with a bromine atom at position 6 and a trifluoromethyl (-CF₃) group at position 5 (Figure 1). Its molecular formula is C₈H₄BrF₃N₂, with a molecular weight of 277.03 g/mol . The compound is primarily utilized in pharmaceutical research and organic synthesis due to its unique electronic and steric properties, which arise from the electron-withdrawing effects of the bromine and trifluoromethyl groups. These substituents enhance its reactivity in cross-coupling reactions and modulate its pharmacokinetic profile, making it a valuable intermediate in drug discovery .

Properties

IUPAC Name |

6-bromo-5-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-2-7-4(3-13-14-7)1-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGSPBURVFUONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(trifluoromethyl)-1H-indazole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-nitroaniline and trifluoroacetic acid.

Cyclization: The key step involves the cyclization of the intermediate compounds to form the indazole ring. This can be achieved through various methods, including the use of strong acids or bases as catalysts.

Bromination and Trifluoromethylation: The introduction of the bromine and trifluoromethyl groups can be accomplished through electrophilic substitution reactions. Common reagents for these steps include bromine and trifluoromethylating agents such as trifluoromethyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-indazole derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-5-(trifluoromethyl)-1H-indazole has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. Its derivatives have shown promise in several therapeutic areas:

- Anticancer Activity: Studies have indicated that this compound can inhibit cell proliferation in various cancer cell lines, inducing apoptosis through mechanisms involving caspase activation pathways. For instance, a notable study demonstrated IC50 values indicating effective potency against breast cancer cells, with molecular mechanisms linked to the modulation of signaling pathways such as PI3K/Akt and MAPK.

- Antimicrobial Properties: The compound has also been evaluated for its antimicrobial efficacy, showing activity against a range of pathogens. This includes both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Biological Research

In biological studies, this compound has been utilized to explore enzyme inhibition and signal transduction pathways:

- Enzyme Inhibition: The compound has been found to inhibit histone deacetylases (HDACs), which play a crucial role in gene regulation. This inhibition can lead to altered gene expression profiles associated with cancer progression .

- Signal Transduction Modulation: By affecting key signaling pathways, this compound can influence cellular responses, potentially leading to therapeutic effects in diseases characterized by dysregulated signaling .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Properties

A recent study published in a peer-reviewed journal focused on the anticancer effects of this compound. The researchers treated several cancer cell lines with varying concentrations of the compound and observed significant reductions in cell viability. The study highlighted the compound's ability to induce apoptosis through caspase activation, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against common bacterial strains. The results indicated that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. These findings support further exploration into its application as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 6-Bromo-5-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and selectivity through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Positional Isomers of Brominated Trifluoromethyl Indazoles

The position of bromine and trifluoromethyl groups on the indazole ring significantly influences physicochemical properties and reactivity:

Key Findings :

- Reactivity : Bromine at position 7 (as in 7-Bromo-5-CF₃-indazole) facilitates regioselective cross-coupling reactions due to reduced steric hindrance compared to position 6 .

- Electronic Effects : The trifluoromethyl group at position 5 stabilizes the indazole ring via electron-withdrawing effects, enhancing metabolic stability in drug candidates .

Structural Analogs with Varied Substituents

Substitution of the trifluoromethyl group with other functional groups alters biological and chemical profiles:

Key Findings :

- Lipophilicity : Replacement of CF₃ with methyl (e.g., 6-Bromo-5-methyl-indazole) reduces logP values, improving aqueous solubility .

- Biological Activity : N1-methylation (e.g., 3-Bromo-1-methyl-5-CF₃-indazole) increases blood-brain barrier permeability in CNS drug candidates .

Key Findings :

Biological Activity

6-Bromo-5-(trifluoromethyl)-1H-indazole is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables.

Overview of Indazole Derivatives

Indazoles are a class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. The presence of various substituents on the indazole core can significantly influence their biological activity. In particular, 6-bromo and trifluoromethyl substitutions have been shown to enhance the pharmacological profiles of indazole derivatives.

Antitumor Activity

Research has indicated that indazole derivatives, including this compound, exhibit potent antitumor properties. For instance, one study reported that certain indazole derivatives demonstrated strong inhibitory effects against various cancer cell lines, with IC50 values in the nanomolar range. Specifically, compounds with similar structural features showed IC50 values against Pim kinases (Pim-1, Pim-2, and Pim-3) as low as 0.4 nM, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific kinases and pathways associated with tumor growth and survival. For example, it has been suggested that these compounds can inhibit the extracellular signal-regulated kinase (ERK) pathway, which is crucial in cell proliferation and survival .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of a bromine atom at the 6-position and a trifluoromethyl group at the 5-position significantly enhances the biological activity of indazole derivatives. Modifications at these positions can lead to variations in potency and selectivity towards different biological targets.

| Compound | Position | Substitution | IC50 (nM) |

|---|---|---|---|

| This compound | 6 | Bromine | TBD |

| Similar Indazole Derivative | 4 | Methyl | 720 |

| Another Indazole Variant | 5 | Fluoro | 770 |

Case Studies

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of indazole derivatives for their antitumor activity against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.4 to 1400 nM depending on the specific target .

Case Study 2: ERK Pathway Inhibition

Another investigation focused on the ability of these compounds to inhibit the ERK signaling pathway. The study demonstrated that several derivatives displayed potent inhibition with IC50 values between 9.3 ± 3.2 nM and 25.8 ± 2.3 nM in vitro . This highlights the potential of these compounds in targeting critical signaling pathways involved in cancer progression.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing bromo and trifluoromethyl groups onto the indazole scaffold?

- Methodological Answer : Bromination typically employs electrophilic aromatic substitution (EAS) using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid or DMF). Trifluoromethylation may involve cross-coupling reactions (e.g., Ullmann-type coupling) using CuI catalysts or direct fluorination via halogen exchange . Optimization requires monitoring reaction temperature, stoichiometry, and solvent polarity to avoid over-halogenation. For example, outlines bromination of benzothiadiazole derivatives using bromine/H₂O₂, which could be adapted for indazole systems.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of 6-Bromo-5-(trifluoromethyl)-1H-indazole?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and CF₃ groups (distinct ¹⁹F NMR signals near δ -60 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (⁷⁹Br/⁸¹Br).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

Similar indazole derivatives in and were characterized using these methods.

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Standardize protocols by:

- Pre-drying solvents (e.g., THF over molecular sieves).

- Using anhydrous conditions for moisture-sensitive steps (e.g., trifluoromethylation).

- Monitoring reaction progress via TLC or LC-MS.

- Purifying via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., from ethanol/water).

Advanced Research Questions

Q. What crystallographic insights exist for metal complexes involving this compound as a ligand?

- Methodological Answer : X-ray diffraction (XRD) reveals coordination geometry and bonding parameters. For example, shows 1H-indazole ligands in osmium(IV) complexes adopting equatorial or axial positions in octahedral geometries. Key steps:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Refinement : Employ SHELXL (for small molecules) or SHELXPRO (macromolecules) to refine bond lengths/angles .

- Analysis : Compare bond distances (e.g., Os–Nindazole ≈ 2.05–2.15 Å) and torsion angles to assess ligand flexibility.

Q. How does the substitution pattern of this compound influence its pharmacological target engagement?

- Methodological Answer : The electron-withdrawing CF₃ and Br groups enhance binding to hydrophobic pockets in enzymes or receptors. For TRPA1 antagonists (e.g., a related indazole in ), substitutions at positions 5 and 6 modulate steric hindrance and π-π stacking. Assays include:

- Patch-Clamp Electrophysiology : Measure ion channel inhibition (IC₅₀).

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins.

Q. What are the stability challenges for this compound under long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.